Fortimicin KG(sub 3)

Description

Historical Context of Discovery and Classification within the Fortimicin (B10828623) Group

The journey of aminoglycoside antibiotics began with the discovery of streptomycin (B1217042) in 1943. capes.gov.br This class of potent, broad-spectrum antibiotics expanded over the following decades to include numerous naturally occurring compounds like gentamicin (B1671437), kanamycin (B1662678), and the fortimicins. capes.gov.brresearchgate.net The fortimicin complex, including Fortimicin KG3, was first isolated from the fermentation broth of a microorganism belonging to the genus Micromonospora. google.comgoogle.com Specifically, strains such as Micromonospora olivoasterospora were identified as producers of these novel antibiotic factors. google.com The discovery of the fortimicins, including components like Fortimicin A, B, KF, and KG, represented a significant addition to the aminoglycoside family, offering new avenues for antibacterial agent development. google.comgoogle.com Fortimicin KG3 is identified as one of the factors within the broader Fortimicin KG group. google.com

Structural Classification within Aminoglycosides and Fortimicin Subgroup, emphasizing the Unsaturated Amino Sugar Moiety

Aminoglycoside antibiotics are structurally characterized by the presence of one or more amino sugar moieties linked glycosidically to an aminocyclitol core. researchgate.net While many clinically significant aminoglycosides contain a 2-deoxystreptamine (B1221613) ring, the fortimicin series is distinguished by a different aminocyclitol, fortamine. researchgate.netgoogle.com The fortimicins are pseudodisaccharides, composed of the diaminocyclitol fortamine and a single aminated sugar. researchgate.net

A key structural feature that can be present in certain aminoglycosides is an unsaturated amino sugar moiety. This structural element can be a site for chemical modification. For instance, some antibiotic conjugates are formed through their unsaturated lipid moiety. google.com The general structure of fortimicins allows for various substitutions, leading to a range of derivatives.

Below is a table summarizing the key structural features of Fortimicin KG3:

| Feature | Description |

| Core Structure | Aminocyclitol (Fortamine) |

| Glycosidic Linkage | Attached to a single amino sugar |

| Subgroup | Fortimicin |

| Chemical Formula | C17H33N5O6 |

| Molecular Weight | 403.47 g/mol targetmol.com |

General Therapeutic Relevance in Antimicrobial Research

The emergence of antibiotic-resistant bacteria poses a significant threat to global public health, creating an urgent need for the discovery and development of new antimicrobial agents. reactgroup.orgmdpi.com Aminoglycosides have historically been crucial in treating severe bacterial infections. researchgate.net Fortimicins, as a class, have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. google.comgoogle.com

Research into fortimicin derivatives has shown promise. For example, the synthesis of 3-O-demethylfortimicin A, derived from fortimicin B, exhibited significantly higher antibacterial activity against various strains of Pseudomonas aeruginosa compared to the parent compound. nih.gov The antibacterial spectrum of Fortimicin A has been shown to be comparable to amikacin (B45834), with notable activity against Serratia marcescens. nih.govnih.gov

The potential for fortimicins to be chemically modified to create novel derivatives with enhanced activity or to overcome resistance mechanisms makes them a subject of ongoing interest in antimicrobial research. google.comnih.gov The development of new antibiotics is a critical area of research to address the growing challenge of antimicrobial resistance. who.int The study of compounds like Fortimicin KG3 and its analogs contributes to this vital effort. mdpi.com

Structure

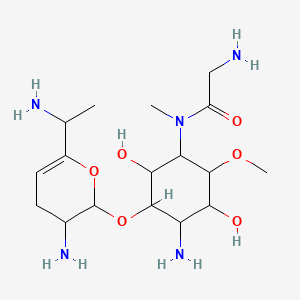

2D Structure

Properties

CAS No. |

72463-95-7 |

|---|---|

Molecular Formula |

C17H33N5O6 |

Molecular Weight |

403.5 g/mol |

IUPAC Name |

2-amino-N-[4-amino-3-[[3-amino-6-(1-aminoethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2,5-dihydroxy-6-methoxycyclohexyl]-N-methylacetamide |

InChI |

InChI=1S/C17H33N5O6/c1-7(19)9-5-4-8(20)17(27-9)28-15-11(21)13(24)16(26-3)12(14(15)25)22(2)10(23)6-18/h5,7-8,11-17,24-25H,4,6,18-21H2,1-3H3 |

InChI Key |

XBIIUEZNTSTEGE-UHFFFAOYSA-N |

SMILES |

CC(C1=CCC(C(O1)OC2C(C(C(C(C2O)N(C)C(=O)CN)OC)O)N)N)N |

Canonical SMILES |

CC(C1=CCC(C(O1)OC2C(C(C(C(C2O)N(C)C(=O)CN)OC)O)N)N)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Fortimicin KG3; Fortimicin KG(sub 3); |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Fortimicin Kg3

Microbial Producers and Fermentation Processes

The fortimicin (B10828623) group antibiotics, including Fortimicin KG3, are produced by actinomycetes belonging to various genera. Notably, Micromonospora olivasterospora is a key producer of fortimicins, including Fortimicin A (astromicin) and other congeners like Fortimicin KG3 nih.govresearchgate.netamazonaws.com. Streptomyces sannanensis is another important producer, known for producing sannamycins, which are structurally related to fortimicins and share common biosynthetic features nih.govresearchgate.netdsmz.de. Micromonospora olivasterospora DSM 43868 is a wild-type strain used for fortimicin production researchgate.net.

Fermentation processes involving these microorganisms are employed for the production of fortimicins. Studies have characterized the profiles of fortimicin aminoglycosides produced during M. olivasterospora fermentation using techniques like high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (HPLC-ESI-MS/MS) researchgate.netresearchgate.netnih.gov. This analytical approach allows for the identification and semi-quantification of various fortimicin congeners, including intermediates and minor products present in the culture broth nih.gov.

Elucidation of Biosynthetic Pathway Steps and Intermediates from Precursors

The proposed biosynthetic pathway for fortimicins, including Fortimicin KG3, involves a series of enzymatic transformations starting from primary metabolites. D-glucose is a key precursor for the biosynthesis of the aminocyclitol core and the aminosugar moiety acs.org.

The biosynthesis of the fortamine core unit is believed to be initiated by the conversion of myo-inositol to scyllo-inosose, followed by transamination to form scyllo-inosamine . This is distinct from the biosynthesis of other aminoglycosides that utilize 2-deoxystreptamine (B1221613) as the core .

A critical step involves the formation of a 1,6 linkage between the scyllo-inosamine core and a dTDP-glucosamine moiety, forming the pseudodisaccharide structure characteristic of the fortimicin class . Following this core structure formation, a series of tailoring reactions occur. These modifications include further amination, methylation, dehydroxylation, epimerization, and acylation steps to yield the diverse fortimicin congeners jst.go.jp.

Studies using blocked mutants of M. olivasterospora have been instrumental in elucidating the biosynthetic pathway. By isolating and identifying the intermediates accumulated by these mutants, researchers have been able to propose the sequence of enzymatic steps involved jst.go.jp. For instance, studies revealed the accumulation of various 3,4-dihydroxy- and 3,4-dideoxysugar intermediates in mutants blocked at different stages of fortimicin A biosynthesis researchgate.net. Biotransformation analyses using these blocked mutants and isolated compounds have further supported the proposed pathway, demonstrating the conversion of specific precursors and intermediates into downstream products jst.go.jp.

The amination at position 4 in the fortamine core occurs after the formation of the pseudodisaccharide jst.go.jp. Subsequently, the aminosugar and aminocyclitol moieties undergo further modifications jst.go.jp.

Enzymatic Studies and Substrate Specificity in Fortimicin Biosynthesis

Enzymatic studies, including bioconversion experiments using fortimicin precursors and washed cells of producing organisms, have provided insights into the enzymes involved and their substrate specificities nih.gov. The sets of biosynthetic enzymes in Micromonospora olivasterospora and Streptomyces sannanensis share common substrate specificity and can react alternatively in some steps nih.gov.

Several genes involved in fortimicin biosynthesis in M. olivasterospora have been identified and characterized. These genes are clustered in a chromosomal region fao.org. For example, the fms14 gene encodes for N-formimidoyl fortimicin A synthase, an enzyme that converts Fortimicin A to N-formimidoyl Fortimicin A nih.gov. This enzyme is a flavin adenine (B156593) dinucleotide (FAD)-dependent oxidase, and tracer experiments have shown that the formimidoyl group is derived from the C-2 of glycine (B1666218) nih.gov.

Another important enzyme is encoded by the fms8 gene, which is involved in a dehydroxylation step in fortimicin A biosynthesis fao.org. This enzyme shows homology to the neomycin resistance gene nmrA and phosphorylates a biosynthetic precursor, Fortimicin KK1, in the presence of ATP fao.org. This suggests that the dehydroxylation reaction may occur via phosphorylation of the target hydroxyl group fao.org.

Studies on other aminoglycoside biosynthetic pathways, such as those for butirosin, neomycin, and gentamicin (B1671437), have characterized enzymes involved in similar modifications like dehydrogenation and deamination, providing comparative insights into enzyme mechanisms and substrate specificities in aminoglycoside biosynthesis nih.govutexas.edujst.go.jp. While some enzymes in different aminoglycoside pathways perform similar reactions, they can utilize different cofactors and mechanisms nih.gov.

The substrate specificity of enzymes in natural product biosynthesis is crucial for determining the final structure of the compound rsc.org. In fortimicin biosynthesis, specific enzymes catalyze the modifications of the aminocyclitol and aminosugar moieties, contributing to the structural diversity within the fortimicin group.

Biotechnological Approaches for Biosynthetic Engineering and Hybrid Antibiotic Generation

Biotechnological approaches, including biosynthetic engineering and combinatorial biosynthesis, offer strategies to manipulate the fortimicin biosynthetic pathway for generating novel or hybrid antibiotics researchgate.netnih.gov. Recent progress in the molecular genetics and biochemistry of actinomycetes has enabled initial attempts to redesign these pathways tandfonline.com.

The availability of the fortimicin biosynthetic gene cluster from M. olivasterospora provides a platform for genetic manipulation researchgate.netresearchgate.net. Strategies can involve altering biosynthetic gene clusters through techniques like site-directed mutagenesis, gene replacement, or the co-expression of genes involved in unique biosynthetic steps nih.gov.

Pathway engineering can direct antibiotic-producing cells towards the production of altered or modified antibiotics nih.gov. This can involve introducing genes from other biosynthetic pathways or modifying existing genes to alter enzyme activity or substrate specificity.

The generation of hybrid antibiotics involves combining genetic material or enzymatic steps from different antibiotic biosynthetic pathways nih.govuni-wuppertal.demdpi.com. For example, analysis of gene clusters has suggested that gentamicins might have originated from a hybrid of the kanamycin (B1662678) and fortimicin biosynthetic pathways uni-wuppertal.de.

While challenges remain in scaling up these engineered pathways to production levels, the modular nature of some biosynthetic enzymes and their ability to act on similar intermediates provides potential for redesigning complex pathways to produce modified or new natural products tandfonline.com. The creation of fortimicin profiles from producing strains can be applicable to the metabolic dissection of the biosynthetic pathway and serve as a platform for biosynthetic pathway engineering researchgate.netresearchgate.net.

The study of enzymes involved in unusual carbohydrate biosynthesis and tailoring modifications in other natural product pathways also provides valuable knowledge for potential application in fortimicin biosynthetic engineering researchgate.netnih.govresearchgate.net. Understanding the mechanisms and substrate specificities of these enzymes can inform strategies for modifying the sugar moieties or the aminocyclitol core of fortimicins to generate novel derivatives.

Table 1: Microbial Producers of Fortimicin-Group Antibiotics

| Microorganism | Key Products |

| Micromonospora olivasterospora | Fortimicins (e.g., Fortimicin A, Fortimicin KG3) |

| Streptomyces sannanensis | Sannamycins |

| Streptomyces tenjimariensis | Istamycins |

| Dactylosporangium matsuzakiense | Dactimicin |

| Saccharopolyspora hirsuta | Sporaricins |

Table 2: Examples of Fortimicin Biosynthetic Genes and Proposed Functions

| Gene | Proposed Function |

| fms8 | Involved in dehydroxylation (phosphorylates precursor) fao.org |

| fms14 | N-formimidoyl fortimicin A synthase nih.gov |

Chemical Modification and Derivatization Strategies for Fortimicin Kg3 Analogues

Synthetic Approaches for Analogues (e.g., 7'-(3-hydroxypropyl)fortimicin A, 6'-epifortimicin A)

Synthetic efforts have focused on modifying different positions of the fortimicin (B10828623) scaffold. For instance, derivatives of Fortimicin A, a related fortimicin, have been synthesized to investigate the impact of structural changes on antimicrobial activity. The synthesis of 7'-(3-hydroxypropyl)fortimicin A and 6'-epifortimicin A, both derivatives of Fortimicin A, has been reported. These compounds were synthesized through a process involving the condensation of specific intermediates with a modified fortamine B derivative, followed by deprotection and introduction of a glycyl group. nih.gov The precursors for these syntheses, 1,10-Di-O-acetyl-2,3,4,6,7,8,9-heptadeoxy-2,6-bis(2,4-dinitrophenylamino)-L-lyxo-decopyranose and its D-ribo isomer, were prepared from methyl 2-acetamido-2,3,4,6-tetradeoxy-6-nitro-alpha-D-erythro-hexopyranoside via a nitro aldol (B89426) reaction. nih.gov The configurations at C-6 were established through conversion of a precursor into a known compound. nih.gov

Another example of synthetic modification involves the introduction of a phenyl group at the 7'-position of fortimicin A, leading to 7'-phenylfortimicin A and 7'-phenyl-6'-epifortimicin A. oup.com These syntheses also involved the condensation of newly prepared sugar moieties with a fortamine B derivative. oup.com

Chemo-Enzymatic Synthesis of Novel Fortimicin Derivatives

While specific details on the chemo-enzymatic synthesis of Fortimicin KG3 derivatives were not extensively found in the search results, the broader context of bacterial glycosylation and the enzymatic machinery involved in the biosynthesis of glycosylated bacterial metabolites like fortimicins suggest potential avenues for chemo-enzymatic approaches. frontiersin.org, mdpi.com Bacterial glycosylation plays a significant role in the production of various secondary metabolites, and enzymes such as glycosyltransferases are key players in attaching sugar moieties to aglycone structures. frontiersin.org, mdpi.com Combining chemical synthesis for preparing modified aglycones or sugar precursors with enzymatic steps for glycosylation or other targeted modifications could lead to novel fortimicin derivatives.

Structure-Activity Relationship (SAR) Studies of Fortimicin Analogues

Structure-Activity Relationship (SAR) studies are crucial for understanding how chemical modifications influence the biological activity of fortimicins. Studies on Fortimicin A derivatives have shown that modifications at the 1, 2', or 6'-amino groups can impact antimicrobial activity. nih.gov For instance, 2'-N-substituted fortimicin A derivatives demonstrated activity against a Fortimicin A-resistant strain producing the AAC(3)-I enzyme, which inactivates Fortimicin A. nih.gov Among the tested derivatives, 2'-N-[(S)-4-amino-2-hydroxybutyl]fortimicin A exhibited stronger activity than the parent compound Fortimicin A. nih.gov Chlorination and subsequent dehalogenation of Fortimicin A have also been explored, yielding deoxyfortimicins A. nih.gov Among these, 2-deoxyfortimicin A showed improved antimicrobial activity compared to Fortimicin A. nih.gov The synthesis of 7'-(3-hydroxypropyl)fortimicin A and 6'-epifortimicin A resulted in compounds with weak antimicrobial activities compared to Fortimicin A, indicating the importance of the structure at these positions for potency. nih.gov Similarly, 7'-phenylfortimicin A and 7'-phenyl-6'-epifortimicin A showed weaker antibacterial activity than Fortimicin A, with the epimer being even less active. lookchem.com These findings highlight that specific structural features and stereochemistry within the fortimicin molecule are critical for maintaining optimal biological activity.

Development of Anionic Conjugates and Glycosylated Bacterial Metabolite Mimetics (e.g., Glycosaminoglycan mimetics)

Fortimicin KG3 has been identified as a glycosylated bacterial metabolite that can be utilized in the development of anionic conjugates and mimetics, particularly glycosaminoglycan (GAG) mimetics. google.com, google.com GAG mimetics are synthetic or semi-synthetic compounds designed to mimic the structure and/or activity of natural anionic GAGs, which are involved in various biological processes and disease conditions. google.com, google.com, nih.gov, rsc.org The strategy involves conjugating glycosylated bacterial metabolites, such as Fortimicin KG3, and transforming them into anionic derivatives. google.com, google.com This approach leverages bacterial species as sources of diverse glycosylated structures. google.com, google.com The resulting anionic conjugates can potentially mimic the interactions of GAGs with proteins and other biomolecules. google.com, google.com, nih.gov The development of such mimetics offers an alternative to the complex synthesis of natural GAGs and aims to produce compounds with high selectivity and cost-effectiveness. google.com Fortimicin KG3, among other glycosylated bacterial metabolites, is considered a suitable starting material for generating these anionic conjugates for applications as GAG mimetics. google.com, google.com

Molecular Mechanism of Action of Fortimicin Kg3

Ribosomal Binding and Inhibition of Protein Biosynthesis

The primary mechanism of action for aminoglycoside antibiotics, including Fortimicin (B10828623) KG3, involves binding to the bacterial ribosome and disrupting the process of protein synthesis. creative-diagnostics.comelifesciences.org Bacterial ribosomes consist of two subunits: the small 30S subunit and the large 50S subunit. patsnap.com Aminoglycosides primarily target the 30S ribosomal subunit. creative-diagnostics.comelifesciences.orgpatsnap.com This interaction with the 30S subunit, particularly the 16S ribosomal RNA (rRNA), is crucial for their antibacterial activity. creative-diagnostics.comelifesciences.orgoup.com

Binding of aminoglycosides to the 30S subunit leads to several detrimental effects on bacterial translation. A key consequence is the induction of misreading of the mRNA sequence. creative-diagnostics.comelifesciences.orgoup.com This misinterpretation of codons results in the incorporation of incorrect amino acids into nascent polypeptide chains, leading to the production of aberrant and often non-functional proteins. creative-diagnostics.com Additionally, aminoglycosides can interfere with the translocation of the ribosome along the mRNA, further inhibiting protein elongation. pnas.org The accumulation of misfolded or truncated proteins can damage the bacterial cell membrane and ultimately lead to cell death. creative-diagnostics.comelifesciences.org

While the primary target is the 30S subunit, some aminoglycosides may also interact with other ribosomal components, such as helix 69 (H69) of the 50S ribosomal subunit, which can further contribute to the inhibition of ribosome recycling and translocation. elifesciences.org

Molecular Interactions with Bacterial Ribosomal Components

Aminoglycosides bind with high affinity to the 16S ribosomal RNA within the 30S ribosomal subunit. creative-diagnostics.comelifesciences.orgoup.com Structural studies have revealed that aminoglycosides typically interact within the major groove of a conserved, asymmetric internal loop in the helix 44 (h44) decoding center of the 16S rRNA. nih.gov This interaction site is critical for the accurate decoding of mRNA. oup.comnih.govembopress.org

The binding of aminoglycosides to the decoding center can induce conformational changes in the 16S rRNA. For instance, some aminoglycosides cause universally conserved adenine (B156593) residues (A1492 and A1493, based on Escherichia coli numbering) within the h44 decoding center to flip out. oup.com This "flipped-out" or "locked" conformation can stabilize the interaction between the tRNA anticodon and the mRNA codon, even if the pairing is incorrect, thereby promoting misreading. oup.com

While specific detailed research findings on the molecular interactions of Fortimicin KG3 with bacterial ribosomal components are less extensively documented compared to some classical aminoglycosides like streptomycin (B1217042) or gentamicin (B1671437) in the provided search results, the general principles of aminoglycoside binding to the 30S subunit and 16S rRNA apply to the fortimicin class. The presence of the fortamine moiety instead of 2-deoxystreptamine (B1221613) in fortimicins represents a structural difference that can influence their specific binding characteristics and interactions with ribosomal components compared to other aminoglycosides. nih.gov

Comparative Mechanistic Insights with Other Aminoglycosides

Fortimicins, including Fortimicin KG3, share the overarching mechanism of inhibiting bacterial protein synthesis by targeting the ribosome, a characteristic common to all aminoglycoside antibiotics. creative-diagnostics.comelifesciences.org However, structural differences, particularly the presence of the fortamine moiety in fortimicins, can lead to variations in their specific interactions with the ribosome and their effects on translation compared to 2-deoxystreptamine-containing aminoglycosides like gentamicin, tobramycin, or amikacin (B45834). nih.gov

Research comparing fortimicin A (a related fortimicin) with other aminoglycosides like streptomycin, tobramycin, and gentamicin has shown both similarities and differences in their ribosomal interactions. Fortimicin A was found to inhibit protein synthesis and induce misreading, similar to many other aminoglycosides. nih.gov However, studies indicated that fortimicin A and fortimicin B inhibited the dissociation of 70S ribosomes into subunits but were unable to displace tritiated dihydrostreptomycin, tobramycin, or gentamicin from their binding sites on the 70S ribosome. nih.gov This suggests that while they target the ribosome, the precise binding site or the nature of the interaction might differ, or there might be multiple binding sites with varying affinities for different aminoglycosides. nih.govpnas.org

The distinct structural features of fortimicins can also influence their susceptibility to aminoglycoside-modifying enzymes, a major mechanism of bacterial resistance to aminoglycosides. creative-diagnostics.comnumberanalytics.com Some studies suggest that fortimicins may exhibit different resistance profiles compared to other aminoglycoside classes due to these structural variations. nih.gov

Here is a table summarizing some key mechanistic aspects of aminoglycosides, including insights relevant to Fortimicins based on available data:

| Mechanistic Aspect | General Aminoglycoside Mechanism | Potential Fortimicin KG3 Specifics (Based on Fortimicin Class) |

| Primary Ribosomal Target | Bacterial 30S ribosomal subunit, specifically 16S rRNA. creative-diagnostics.comelifesciences.orgpatsnap.com | Bacterial 30S ribosomal subunit, 16S rRNA. |

| Binding Site | Decoding center within helix 44 (h44) of 16S rRNA. oup.comnih.govembopress.org | Likely involves the ribosomal decoding region, but specific interactions may differ due to the fortamine moiety. nih.gov |

| Effect on Protein Synthesis | Inhibits initiation, elongation, and termination; induces mRNA misreading. creative-diagnostics.comelifesciences.orgpnas.orgnih.gov | Inhibits protein synthesis, induces misreading (shown for Fortimicin A). nih.gov May also affect ribosome dissociation. nih.gov |

| Key Residues Involved (16S rRNA) | A1492, A1493, G530 (E. coli numbering) in the decoding center. oup.comnih.gov | Likely interacts with residues in the decoding region, but specific conformational changes may vary. nih.gov |

| Resistance Mechanisms | Enzymatic modification, target site modification (e.g., rRNA methylation), reduced uptake/efflux. creative-diagnostics.comnumberanalytics.com | May exhibit different susceptibility to modifying enzymes compared to 2-deoxystreptamine aminoglycosides. nih.gov |

Further detailed research, including high-resolution structural studies of Fortimicin KG3 bound to the bacterial ribosome, would provide more precise insights into its unique molecular interactions and comparative mechanism of action.

Preclinical Antimicrobial Activity and Spectrum

In Vitro Susceptibility Testing Methodologies

In vitro susceptibility testing is a crucial step in evaluating the potential of an antimicrobial compound. These methodologies determine the concentration of an antibiotic required to inhibit or kill bacterial growth. For Fortimicin (B10828623) KG and other related fortimicins, the agar (B569324) dilution method has been employed to determine minimum inhibitory concentrations (MICs) against various microorganisms. wikipedia.org This method involves preparing agar plates containing varying concentrations of the antibiotic and then inoculating them with a standardized bacterial suspension. The lowest concentration of the antibiotic that inhibits visible bacterial growth is considered the MIC.

Other standard in vitro susceptibility testing methods commonly used for antimicrobial agents, including other aminoglycosides, include broth microdilution. nih.govwikipedia.org This method involves dispensing serial dilutions of the antibiotic into wells of a microplate, followed by the addition of a standardized bacterial inoculum. The MIC is the lowest concentration in the wells that shows no visible bacterial growth after incubation. While these methods are standard for assessing antimicrobial activity, specific detailed information on the application of broth microdilution specifically for Fortimicin KG3 was not found in the consulted literature.

Spectrum of Activity against Specific Bacterial Isolates

Preclinical studies have indicated that Fortimicin KG exhibits antibacterial activity against a range of Gram-positive and Gram-negative bacteria. wikipedia.org Specifically, in vitro susceptibility testing using the agar dilution method at pH 8.0 provided the following minimum inhibitory concentrations (MICs) for Fortimicin KG against a selection of microorganisms:

| Microorganism | MIC (γ/ml) |

| Bacillus subtilis No. 10707 | 4.5 |

| Staphylococcus aureus ATCC 6538P | 1.1 |

| Klebsiella pneumoniae ATCC 10031 | 4.5 |

| Escherichia coli ATCC 26 | 4.5 |

| Shigella sonnei ATCC 9290 | 9.0 |

| Salmonella typhosa ATCC 9992 | 2.3 |

| Proteus vulgaris ATCC 6897 | 4.5 |

This data suggests that Fortimicin KG possesses a broad spectrum of antibacterial activity, affecting both Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, and Gram-negative bacteria including members of the Enterobacteriaceae family like Klebsiella pneumoniae, Escherichia coli, Shigella sonnei, Salmonella typhosa, and Proteus vulgaris. wikipedia.org

While detailed spectrum of activity data specifically for Fortimicin KG3 against a wider range of isolates, including Serratia marcescens, Pseudomonas spp., and other non-fermentative Gram-negative bacilli, and Streptococcus spp., was not extensively available in the consulted search results, related fortimicins like Fortimicin A have shown broad-spectrum activity against most clinically important aerobic and facultatively anaerobic bacteria, with some exceptions such as Pseudomonas aeruginosa and certain other Pseudomonas species, and streptococci. nih.govnih.govciteab.com Fortimicin A also demonstrated increased effectiveness against Serratia marcescens. nih.govciteab.com

Evaluation of Fortimicin KG3 in Combination with Other Antimicrobial Agents (Synergistic Effects)

The evaluation of antimicrobial agents in combination is important to identify potential synergistic effects that could enhance efficacy, reduce required dosages, and potentially mitigate the development of resistance. While the concept of synergistic antibiotic combinations is a significant area of research in combating antimicrobial resistance mims.comciteab.comnih.govciteab.com, specific detailed preclinical data on the evaluation of Fortimicin KG3 in combination with other antimicrobial agents to assess synergistic effects was not found in the consulted literature. Studies on related compounds, such as Fortimicin A, have explored synergistic activities with other antibiotic classes, like beta-lactam antibiotics, against challenging pathogens such as Pseudomonas aeruginosa. fishersci.ieciteab.com

Comparative In Vitro Efficacy against Reference Aminoglycosides (e.g., Amikacin (B45834), Gentamicin)

Comparing the in vitro efficacy of a novel antibiotic against established reference agents like amikacin and gentamicin (B1671437) is essential to understand its relative potency and potential clinical utility. While the patent mentioning Fortimicin KG provides its MIC values against certain bacteria wikipedia.org, a direct, detailed comparative in vitro efficacy study specifically evaluating Fortimicin KG3 against a broad panel of bacterial isolates in parallel with amikacin and gentamicin was not found in the consulted search results.

Bacterial Resistance Mechanisms to Fortimicin Kg3

Overview of General Aminoglycoside Resistance Mechanisms

Resistance to aminoglycosides primarily arises through three main mechanisms: enzymatic modification, alteration of the ribosomal target site, and decreased intracellular drug accumulation via efflux pumps or reduced permeability nih.govspringermedizin.deresearchgate.net. These mechanisms can coexist in the same bacterial cell, leading to high levels of resistance nih.govoup.com.

Specific Mechanisms Conferring Resistance to Fortimicin (B10828623) KG3 and its Group

While general aminoglycoside resistance mechanisms apply, specific details regarding Fortimicin KG3 resistance are often discussed within the broader context of 2-deoxystreptamine (B1221613) aminoglycosides due to their structural similarities. Fortimicin KG3 is a 2-deoxystreptamine aminoglycoside nih.gov.

Alteration of Target Site (e.g., Ribosomal Modifications)

Aminoglycosides exert their antibacterial effect by binding to the A-site of the 16S ribosomal RNA (rRNA) in the 30S ribosomal subunit, interfering with protein synthesis nih.govnih.govnih.gov. Resistance can arise from modifications to this ribosomal target site nih.govmjima.orgnih.gov.

Two primary types of ribosomal alterations confer aminoglycoside resistance:

Mutations in 16S rRNA or Ribosomal Proteins: Point mutations in the 16S rRNA or genes encoding ribosomal proteins (such as S12) can disrupt aminoglycoside binding nih.govfrontiersin.orgnih.gov. While mutations in the 30S ribosomal subunit can lead to resistance, they are generally considered less common among fast-growing pathogenic bacteria compared to other mechanisms nih.gov. Resistance through target mutations often requires mutations in all copies of the rRNA genes present in the bacterium frontiersin.org.

16S rRNA Methylation: Posttranscriptional methylation of specific nucleotides in the 16S rRNA, particularly at positions G1405 (N7 position) or A1408 (N1 position), is another significant mechanism of resistance frontiersin.orgnih.govfrontiersin.orgoup.com. This modification is mediated by 16S rRNA methyltransferases (16S-RMTases) nih.govoup.com. Methylation of these sites reduces the affinity of aminoglycosides for the ribosome, leading to high-level, broad-spectrum resistance to many clinically used aminoglycosides nih.govfrontiersin.orgoup.com. This mechanism is commonly found in aminoglycoside-producing organisms as a self-protection mechanism and has emerged in clinical strains nih.govoup.com.

Efflux Pump Systems and Reduced Permeability

Bacteria can also reduce the intracellular concentration of aminoglycosides through active efflux or decreased permeability of the cell membrane nih.govspringermedizin.demjima.orgfrontiersin.org.

Efflux Pumps: Efflux pumps are membrane-bound protein systems that actively transport antibiotics out of the bacterial cell nih.govnih.govreactgroup.org. Overexpression of these pumps can lead to decreased intracellular drug accumulation and contribute to resistance nih.govnih.govreactgroup.orgmdpi.com. In Gram-negative bacteria like Pseudomonas aeruginosa, tripartite efflux pumps such as MexXY-OprM have been implicated in aminoglycoside resistance mjima.orgnih.govmdpi.commdpi.com.

Reduced Permeability: The bacterial cell wall and outer membrane (in Gram-negative bacteria) act as natural barriers to the entry of molecules, including aminoglycosides nih.govbristol.ac.uk. Alterations in the composition or structure of these barriers, such as changes in porin channels or lipopolysaccharides (LPS), can reduce the influx of antibiotics bristol.ac.ukoup.com. Reduced permeability can contribute to resistance on its own or enhance the effectiveness of other resistance mechanisms bristol.ac.uk.

Genetic Basis of Resistance Acquisition and Dissemination (e.g., Horizontal Gene Transfer, Mutations)

Bacterial resistance to aminoglycosides is primarily acquired through genetic changes, which can then be disseminated among bacterial populations aimspress.com.

Mutations: Spontaneous mutations in chromosomal genes can lead to resistance, for example, by altering ribosomal proteins or regulatory elements controlling efflux pumps nih.govmdpi.com. While the rate of spontaneous chromosomal mutations is generally low, they can contribute to resistance development .

Horizontal Gene Transfer (HGT): HGT is a crucial mechanism for the rapid acquisition and spread of antibiotic resistance genes (ARGs) among bacteria, even across different species aimspress.comreactgroup.orgnih.govfuturelearn.com. ARGs encoding AMEs, ribosomal methyltransferases, and efflux pumps are often located on mobile genetic elements (MGEs) such as plasmids, transposons, and integrons oup.comfrontiersin.orgnih.govasm.orgmdpi.com. These MGEs can be transferred between bacteria through processes like conjugation (direct cell-to-cell contact), transduction (via bacteriophages), and transformation (uptake of free DNA from the environment) reactgroup.orgnih.govfuturelearn.com. HGT allows for the rapid dissemination of resistance determinants within bacterial communities, contributing significantly to the rise of multidrug-resistant (MDR) strains nih.govfuturelearn.comasm.org.

Resistome Analysis in Multidrug-Resistant (MDR) Bacterial Isolates

Resistome analysis involves studying the collection of all antibiotic resistance genes in a bacterial community or isolate asm.orgwikipedia.org. This analysis, often performed using whole-genome sequencing (WGS) and metagenomic techniques, provides a comprehensive view of the genetic determinants of resistance present in a bacterium nih.govwikipedia.orgmdpi.com.

Studies analyzing the resistome of MDR bacterial isolates frequently identify a variety of ARGs conferring resistance to multiple classes of antibiotics, including aminoglycosides nih.govnih.gov. In MDR Gram-negative bacteria, for instance, resistome analysis commonly reveals the presence of genes encoding β-lactamases, AMEs, and efflux pumps nih.govnih.gov. The co-occurrence of these genes on mobile genetic elements contributes to the MDR phenotype nih.gov. Resistome analysis helps in understanding the complex interplay of resistance mechanisms in clinical isolates and tracking the dissemination of resistance genes nih.govnih.gov.

Analysis of the resistome in Pseudomonas aeruginosa isolates, including pan-drug resistant strains, has shown the presence of a wide variety of ARGs, including those for aminoglycoside-modifying enzymes and efflux pumps, correlating with the observed resistance phenotypes nih.gov.

Analytical Methodologies for Fortimicin Kg3 Research

Isolation and Purification Techniques

The isolation and purification of Fortimicin (B10828623) KG3 from sources, such as microbial fermentation broths, typically involve methods suited for water-soluble basic substances. These methods often leverage the compound's charge and solubility characteristics google.com.

Chromatographic techniques play a crucial role in separating Fortimicin KG3 from impurities and other related compounds. Common approaches include:

Adsorption and Desorption from Cation Exchange Resin: This method is effective for basic compounds like Fortimicin KG3, allowing selective binding and elution based on ionic interactions google.com.

Cellulose Column Chromatography: This technique can be utilized in the purification process google.com.

Sephadex LH-20 Column Chromatography: Adsorption and desorption using a column of Sephadex LH-20 is another method employed in the purification of fortimicins google.com.

Silica (B1680970) Gel Column Chromatography: This is a widely used technique. For related fortimicin factors, silica gel column chromatography has been successfully applied for separation google.com.

Paper Chromatography: While less common for large-scale purification, paper chromatography has been used to check fractions during the purification process of fortimicins, employing specific solvent systems like a mixture of chloroform, ethanol, concentrated aqueous ammonia, and acetone (B3395972) (2:2:1:2 by volume) google.com.

Thin Layer Chromatography (TLC): Silica gel thin layer chromatography is used to monitor fractions during purification, helping to identify fractions containing the target compound. Using a developer system of chloroform, ethanol, concentrated aqueous ammonia, and acetone (2:2:1:2 by volume), Fortimicin KG shows an Rf value of about 0.56 google.com.

Ion Pair/Reverse-Phase HPLC: High-Performance Liquid Chromatography (HPLC), particularly in ion-pairing or reversed-phase modes, is a powerful technique for both purification and analysis of polar compounds. While specifically mentioned for profiling fortimicin congeners using pentafluoropropionic acid mediated ion-pairing chromatography, similar HPLC methods are applicable for purifying Fortimicin KG3 nih.gov.

During purification procedures, fractions are often checked for the presence of fortimicins using methods like the paper disc method with Bacillus subtilis google.com. Active fractions containing Fortimicin KG are collected and concentrated, often followed by freeze-drying to obtain a purified preparate google.com.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the structure and identity of purified Fortimicin KG3. These techniques provide detailed information about the molecular composition, functional groups, and structural arrangement.

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying functional groups present in a molecule by analyzing the absorption of infrared radiation due to molecular vibrations taylorfrancis.com. The IR spectrum of Fortimicin KG3 would exhibit characteristic absorption bands corresponding to its amine, hydroxyl, carbonyl, and glycosidic linkages.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation. Techniques like Electrospray Ionization (ESI) coupled with ion trap or tandem mass spectrometry (MS/MS) are particularly useful for analyzing polar and relatively non-volatile compounds like aminoglycosides nih.gov. PubChem provides predicted mass-to-charge ratio (m/z) values for Fortimicin KG3 and its adducts, which are crucial for MS analysis uni.lu.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 404.25035 | 197.9 |

| [M+Na]⁺ | 426.23229 | 199.2 |

| [M+NH₄]⁺ | 421.27689 | 199.5 |

| [M+K]⁺ | 442.20623 | 200.3 |

| [M-H]⁻ | 402.23579 | 200.3 |

| [M+Na-2H]⁻ | 424.21774 | 194.2 |

| [M]⁺ | 403.24252 | 197.6 |

| [M]⁻ | 403.24362 | 197.6 |

X-ray Spectroscopy: X-ray techniques, such as X-ray diffraction (XRD) or X-ray crystallography, can provide detailed information about the crystalline structure of a compound, including the arrangement of atoms in three dimensions nih.gov. While not always applicable if the compound does not readily form suitable crystals, X-ray methods are powerful for definitive structural confirmation. X-ray spectroscopy in general is a versatile tool for characterizing materials and determining electronic and geometric structures nih.gov.

Chromatographic Analysis and Quantification

Chromatographic methods, particularly HPLC, are widely used for the analysis and quantification of Fortimicin KG3 in various samples. These techniques allow for the separation of Fortimicin KG3 from other components in a mixture, enabling its detection and measurement.

High-Performance Liquid Chromatography (HPLC): HPLC is a key technique for both qualitative and quantitative analysis of Fortimicin KG3 jocpr.com. By using appropriate stationary phases, mobile phases, and detection methods, Fortimicin KG3 can be separated and identified based on its retention time .

For fortimicin congeners, HPLC coupled with electrospray ionization-ion trap-tandem mass spectrometry (ESI-ion trap-MS/MS) has been developed for identification and semi-quantification nih.gov. Ion-pairing chromatography has been utilized to profile these compounds nih.gov. The choice of column and mobile phase is critical for achieving adequate separation of polar compounds like fortimicins. Reversed-phase ion-pair chromatography or ion exchange chromatography are potential approaches for separating such compounds perlan.com.pl.

Quantification: Quantification of Fortimicin KG3 using HPLC is typically achieved by comparing the peak area or height of the Fortimicin KG3 peak in a sample chromatogram to a calibration curve generated using known concentrations of a Fortimicin KG3 standard researchgate.net. The accuracy and precision of the quantification depend on the method's validation, including parameters like linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision researchgate.net. For related fortimicins, a limit of quantification of approximately 1.6 ng/mL has been reported using HPLC-ESI-ion trap-MS/MS, with good recovery and precision nih.gov.

These analytical methodologies, when applied in combination, provide a comprehensive approach to the research and analysis of Fortimicin KG3, enabling its successful isolation, purification, structural characterization, and quantification.

Emerging Research Directions and Future Perspectives

Rational Design of Novel Fortimicin (B10828623) Analogues to Overcome Resistance

The rational design of novel antibiotic analogues is a key strategy in combating the rise of antimicrobial resistance. This approach involves understanding the structural features of existing antibiotics and how bacteria develop resistance, then designing new molecules with modified structures to circumvent these mechanisms. For Fortimicin KG3, which possesses potent antibacterial activity epdf.pub, the rational design of analogues focuses on creating compounds that can evade or overcome common resistance mechanisms.

Bacterial resistance mechanisms are diverse and include enzymatic modification or inactivation of the antibiotic, reduced binding affinity of the antibiotic to its target, decreased permeability of the bacterial cell surface, and the overexpression of efflux pumps that expel antibiotics from the cell. mdpi.com Aminoglycoside antibiotics, like the fortimicins, are typically affected by enzymatic modification, target site modification (ribosomal alterations), and reduced uptake or increased efflux. mdpi.com

Rational design efforts for Fortimicin KG3 analogues would likely involve modifying the molecule to:

Prevent enzymatic inactivation by bacterial enzymes such as aminoglycoside-modifying enzymes. Fortimicin A has shown resistance to most commonly encountered modifying enzymes nih.gov, suggesting a promising scaffold for further modification.

Improve binding affinity to modified ribosomal targets.

Enhance permeability across bacterial membranes, particularly the outer membrane of Gram-negative bacteria which can act as a barrier to hydrophilic antibiotics. mdpi.com

Reduce recognition and transport by bacterial efflux pumps. mdpi.com

While specific detailed research findings on the rational design of novel Fortimicin KG3 analogues were not extensively detailed in the search results, the general principles of rational drug design in the context of overcoming antibiotic resistance, particularly for aminoglycosides, provide a framework for future research in this area. nih.gov The presence of an unsaturated amino sugar moiety in Fortimicin KG3, similar to sisomicins epdf.pub, suggests potential structural starting points for modifications aimed at altering interactions with bacterial resistance determinants.

Strategies for Targeting Bacterial Resistance Mechanisms

Targeting bacterial resistance mechanisms directly, rather than solely focusing on killing the bacteria, represents another crucial strategy. This can involve developing compounds that inhibit resistance enzymes, block efflux pumps, or disrupt the formation of protective structures like biofilms.

For antibiotics like Fortimicin KG3, which can be affected by enzymatic inactivation and efflux pumps mdpi.comnih.gov, strategies to target these mechanisms could include:

Inhibitors of Aminoglycoside-Modifying Enzymes: Developing small molecules that can bind to and inactivate the enzymes that modify fortimicin structure, thereby restoring its activity.

Efflux Pump Inhibitors: Identifying or designing compounds that can block the activity of bacterial efflux pumps, preventing the bacteria from pumping Fortimicin KG3 out of the cell. mdpi.com Overexpression of efflux pumps is a significant resistance mechanism in many bacteria. mdpi.com

Permeability Enhancers: Exploring agents that can transiently increase the permeability of the bacterial cell membrane, allowing more of the antibiotic to reach its intracellular target. mdpi.com

Research into the resistome, the collection of all antibiotic resistance genes in bacteria, is becoming increasingly important in understanding the mechanisms of resistance and informing strategies to overcome them. nih.gov Whole genome sequencing can help identify resistance genes, including those for aminoglycoside-modifying enzymes and efflux pumps, present in resistant strains. nih.gov This information can then be used to guide the development of targeted therapies or combination strategies. nih.gov

While specific data on strategies targeting resistance mechanisms related to Fortimicin KG3 were not prominently featured, the general approaches to combating resistance in the context of aminoglycosides and multidrug-resistant pathogens are highly relevant to future research directions for this compound. mdpi.comnih.gov

Advanced Biotechnological Approaches in Fortimicin Production and Diversification

Advanced biotechnological approaches offer promising avenues for the sustainable production and diversification of fortimicins, including Fortimicin KG3. Traditional production often relies on fermentation by specific microorganisms. epdf.pub Biotechnological methods can enhance yield, facilitate the creation of novel analogues through biosynthetic engineering, and potentially reduce production costs.

Key biotechnological approaches applicable to fortimicin production and diversification include:

Biosynthetic Pathway Engineering: Manipulating the genes involved in the biosynthesis of Fortimicin KG3 in the producing organism (e.g., Streptomyces species epdf.pub) to increase yield or introduce modifications that lead to the production of new, potentially more effective, analogues. This can involve techniques like gene overexpression, gene knockout, or introducing genes from other antibiotic biosynthetic pathways.

Synthetic Biology: Designing and constructing artificial biological systems or redesigning existing ones for the production of fortimicins. This could involve creating engineered microbial strains optimized for high-level production or capable of synthesizing novel structures not found in nature.

Enzymatic Synthesis: Utilizing isolated enzymes from the fortimicin biosynthetic pathway, or engineered enzymes, to synthesize Fortimicin KG3 or its analogues in vitro. This approach can offer greater control over the synthesis process and facilitate the creation of specific structural modifications.

Directed Evolution: Applying evolutionary principles in a laboratory setting to engineer enzymes or microbial strains with improved capabilities for fortimicin production or diversification.

Biotechnological approaches have been successfully applied to the production of other natural products and antibiotics, such as camptothecin (B557342) nih.gov and prebiotics nih.gov, demonstrating their potential in enhancing yield and enabling diversification. The complexity of the fortimicin structure, including its aminocyclitol moiety and unsaturated amino sugar epdf.pubnih.gov, presents both challenges and opportunities for biotechnological manipulation to create novel compounds with improved properties.

Q & A

Q. How can researchers systematically map Fortimicin KG₃’s bioactivity across understudied microbial strains?

- Methodological Answer : Curate a strain library from public databases (e.g., ATCC, BEI Resources). Design high-throughput screens with robotic liquid handlers. Use genome mining to correlate resistance genes with activity gaps .

Q. What frameworks prioritize follow-up studies when initial findings on Fortimicin KG₃’s therapeutic potential are inconclusive?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.